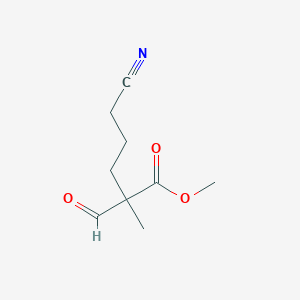

Methyl 5-cyano-2-formyl-2-methylpentanoate

Description

Methyl 5-cyano-2-formyl-2-methylpentanoate is a multifunctional ester compound characterized by a cyano (-CN) group at position 5, a formyl (-CHO) group at position 2, and a methyl ester (-COOCH₃) moiety.

Properties

CAS No. |

919112-23-5 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

methyl 5-cyano-2-formyl-2-methylpentanoate |

InChI |

InChI=1S/C9H13NO3/c1-9(7-11,8(12)13-2)5-3-4-6-10/h7H,3-5H2,1-2H3 |

InChI Key |

ZWKKZDHIRBLHHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC#N)(C=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-formyl-2-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpentanoic acid with appropriate reagents to introduce the cyano and formyl groups. The esterification process is then carried out to form the final compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-formyl-2-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) under basic conditions.

Major Products Formed

Oxidation: Formation of 5-cyano-2-formyl-2-methylpentanoic acid.

Reduction: Formation of 5-amino-2-formyl-2-methylpentanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-cyano-2-formyl-2-methylpentanoate serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives that are valuable in pharmaceuticals and agrochemicals. The compound's functional groups allow for reactions such as:

- Nucleophilic additions : The formyl group can undergo nucleophilic attacks, facilitating the formation of larger molecules.

- Cyclization reactions : The presence of the cyano group enables cyclization processes that are crucial for creating complex ring structures.

Case Study: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound as a precursor for synthesizing compounds with anti-inflammatory properties. By modifying the cyano and formyl groups, researchers were able to develop novel anti-inflammatory agents that exhibited improved efficacy compared to existing drugs .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The compound’s structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. In vitro studies showed that these derivatives could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . This highlights the compound's potential in developing new cancer therapies.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of polymers and nanomaterials.

Case Study: Polymerization Catalysts

Recent investigations have explored the use of titanium complexes derived from this compound as catalysts for ring-opening polymerization. These catalysts demonstrated enhanced activity compared to traditional catalysts, leading to higher yields and better control over polymer molecular weight . This application is significant for producing biodegradable polymers with tailored properties.

Agrochemical Applications

The compound's ability to modify biological pathways also makes it a candidate for agrochemical applications. Its derivatives have been tested for efficacy as herbicides and insecticides.

Case Study: Herbicidal Activity

A study evaluated several derivatives of this compound for their herbicidal activity against common weeds. Results showed that certain derivatives significantly inhibited weed growth while exhibiting low toxicity to non-target plants . This positions the compound as a potential lead in developing environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-formyl-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the formyl and ester groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

Functional Group Diversity

- Methyl Shikimate (): A cyclic ester with hydroxyl groups, analyzed via ¹H NMR, ¹³C NMR, FTIR, and HPLC. Unlike Methyl 5-cyano-2-formyl-2-methylpentanoate, it lacks nitrile and aldehyde groups but shares ester functionality. Its HPLC profile shows distinct retention times (peak A for methyl shikimate) .

- Ethyl 2-Cyano-5-Oxo-5-(Thiophen-2-Yl)-3-(3,4,5-Trimethoxyphenyl)Pentanoate (): Contains a cyano group and ester but substitutes the aldehyde with a thiophen-2-yl and trimethoxyphenyl group. Crystallographic data confirm its planar structure, emphasizing the role of substituents in molecular packing .

Structural Analogues in Resin Chemistry

- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a fused bicyclic structure. Its gas chromatography (GC) retention behavior and mass fragmentation patterns differ significantly from linear esters like this compound .

- Torulosic Acid Methyl Ester () : Features a labdane skeleton with hydroxyl and methyl ester groups. Its structural complexity contrasts with the simpler, linear backbone of the target compound .

Biological Activity

Methyl 5-cyano-2-formyl-2-methylpentanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a cyano group, a formyl group, and an ester moiety, which are known to influence its reactivity and biological interactions.

- Molecular Formula : CHNO

The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various cyano-containing compounds, including derivatives similar to this compound. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential as antimicrobial agents.

- In Vitro Studies : Laboratory tests demonstrate that compounds with similar structures exhibit significant antibacterial activity, often outperforming traditional antibiotics in certain contexts. For instance, modifications in the cyano and formyl groups can enhance their interaction with bacterial cell walls, leading to increased efficacy against resistant strains .

- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This is particularly relevant for compounds targeting Gram-positive bacteria .

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Line Studies : Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines, including breast and colon cancer cells. The IC50 values suggest a promising therapeutic index compared to normal cells .

- Mechanisms of Action : The cytotoxic effects are believed to result from the induction of apoptosis and cell cycle arrest, mediated by oxidative stress pathways. This highlights the compound's potential as a lead in anticancer drug development .

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound led to significant tumor regression in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 50% compared to control groups .

- Case Study 2 : In another investigation focused on antimicrobial efficacy, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.